Balanced XIAP vs. cIAP1 Inhibition Profile of AZD5582
AZD5582 demonstrates a uniquely balanced inhibition of XIAP and cIAP1, in contrast to LCL161 which exhibits >85-fold bias toward cIAP1 inhibition [1]. Specifically, AZD5582 inhibits XIAP with an IC50 of 15 nM, whereas LCL161 requires a 35 nM IC50 for XIAP but a highly potent 0.4 nM IC50 for cIAP1 [2]. This differential profile has been shown to render LCL161 less effective in multiple myeloma models due to its inferior XIAP antagonism, a deficiency AZD5582 overcomes [1].
| Evidence Dimension | XIAP BIR3 Domain Binding Affinity |
|---|---|
| Target Compound Data | AZD5582 XIAP IC50: 15 nM |
| Comparator Or Baseline | LCL161 XIAP IC50: 35 nM; LCL161 cIAP1 IC50: 0.4 nM |
| Quantified Difference | AZD5582 inhibits XIAP 2.3x more potently; LCL161 exhibits >85x bias toward cIAP1 over XIAP |
| Conditions | Cell-free biochemical assay using recombinant BIR3 domains |
Why This Matters
For research on XIAP-dependent cancers (e.g., multiple myeloma), AZD5582 provides a critical tool that more effectively antagonizes XIAP-mediated caspase inhibition compared to biased compounds like LCL161.
- [1] Kikuchi, S., et al. (2024). Simultaneous XIAP and cIAP1/2 inhibition by a dimeric SMAC mimetic AZD5582 induces apoptosis in multiple myeloma. Journal of Pharmacological Sciences, 154(1), 30-36. View Source
- [2] PMC8341911 Table 1: IC50 (in nM) of small molecule inhibitors against cIAP1/2 and xIAP. View Source
